3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester
Overview
Description
3-thiophenecarboxylic acid, 2-[[(2-carboxycyclohexyl)carbonyl]amino]-5-methyl-, 3-methyl ester is a useful research compound. Its molecular formula is C15H19NO5S and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is 325.09839388 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Conformational Analysis and Structural Insights
Research has shown that certain conformationally restricted aspartic acid analogues, including compounds with cyclohexanone skeletons similar in complexity to the subject compound, adopt specific chair conformations. These studies are crucial for understanding the spatial arrangement of molecules and their potential biological interactions. For example, Buñuel et al. described a compound where the cyclohexanone ring adopts a distorted chair conformation, with the carboxylic acid and methyl ester groups positioned axially, and the benzamido group equatorially. This structural insight is stabilized by intermolecular hydrogen bonds, demonstrating the importance of conformation in the design of bioactive molecules (Buñuel et al., 1997).
Synthesis and Chemical Behavior
The synthesis of novel chemical structures based on the manipulation of cyclohexanone derivatives has been a significant area of study. For instance, Odabaşoǧlu et al. explored the keto-amine tautomerism in compounds, highlighting the role of intramolecular hydrogen bonding in stabilizing certain structures. This research provides a foundation for synthesizing novel compounds with tailored properties for various applications, including drug design and material science (Odabaşoǧlu et al., 2003).
Potential for Developing New Synthetic Pathways
The exploration of new synthetic routes to create complex molecules is another critical area of research. For example, studies on the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and related compounds reveal the potential for rearrangements and novel reaction pathways that could be applied to synthesize molecules similar to 2-({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid. These findings suggest new methods for constructing ring systems and functionalizing molecules, which could have implications for pharmaceuticals, agrochemicals, and materials science (Yates & Langford, 1981).
Properties
IUPAC Name |
2-[(3-methoxycarbonyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-8-7-11(15(20)21-2)13(22-8)16-12(17)9-5-3-4-6-10(9)14(18)19/h7,9-10H,3-6H2,1-2H3,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPHGFITLOYTLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CCCCC2C(=O)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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